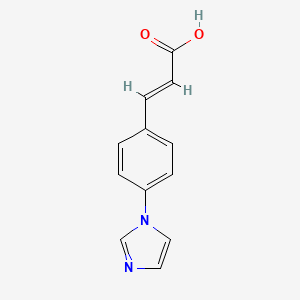
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(1H-imidazol-1-yl)benzaldehyde with acrylic acid under basic conditions, often using sodium hydroxide in methanol as the solvent . The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
類似化合物との比較
Similar Compounds
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)-1-(4-methylphenyl)prop-2-en-1-one: This compound is structurally similar but contains a methyl group on the phenyl ring, which may alter its chemical and biological properties.
4-(1H-Imidazol-1-yl)phenol: This compound lacks the acrylic acid moiety but retains the imidazole and phenyl groups, making it useful for comparison in terms of reactivity and applications.
Uniqueness
(E)-3-(4-(1H-Imidazol-1-YL)phenyl)acrylic acid is unique due to its combination of an imidazole ring and an acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(E)-3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPHRTMDCPLTTK-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
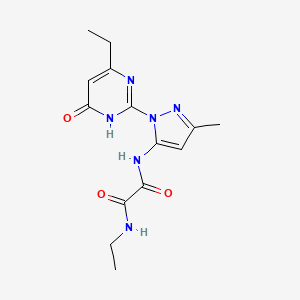
![2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)
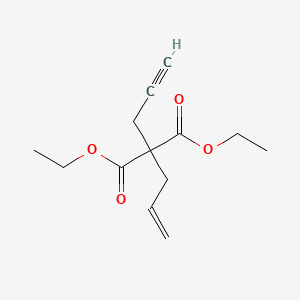
![[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine](/img/structure/B2516388.png)
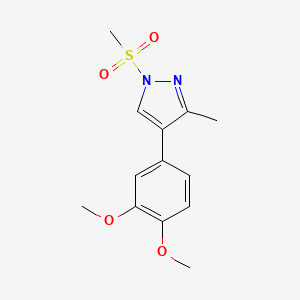
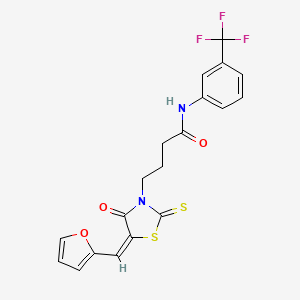
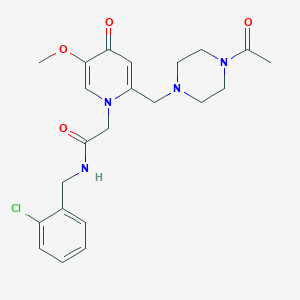
![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)
![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)
